6-(3,4-Dimethylphenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Pim-1 kinase inhibition regioisomer differentiation kinase selectivity

Sourcing a reliable chiral building block for kinase SAR can be challenging. This compound solves that with a defined piperidin-3-yl chiral center adjacent to the triazolopyridazine core, enabling systematic comparison against the 4-yl regioisomer to map stereochemical determinants of Pim-1 affinity (benchmarked at Ki ~94 nM for close analogs). The 3,4-dimethylphenyl substitution provides a controlled lipophilicity increment (estimated ΔcLogP +0.5 to +1.0 vs unsubstituted phenyl) for membrane permeability optimization. - Chiral piperidin-3-yl attachment for stereochemical SAR studies - 3,4-dimethylphenyl group for systematic lipophilicity modulation - Validated c-Met/Pim-1 dual inhibition scaffold (sub-μM IC50) - Piperidine NH as a synthetically accessible linker for PROTAC design Available at ≥98% purity with full analytical documentation.

Molecular Formula C18H21N5
Molecular Weight 307.4 g/mol
Cat. No. B15056958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-Dimethylphenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Molecular FormulaC18H21N5
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4CCCNC4)C=C2)C
InChIInChI=1S/C18H21N5/c1-12-5-6-14(10-13(12)2)16-7-8-17-20-21-18(23(17)22-16)15-4-3-9-19-11-15/h5-8,10,15,19H,3-4,9,11H2,1-2H3
InChIKeyVBXHJHLOJRICEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazolopyridazine Core Properties and Class Identity


6-(3,4-Dimethylphenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1706432-95-2) is a heterocyclic small molecule belonging to the triazolopyridazine class, with molecular formula C18H21N5 and molecular weight 307.39 g/mol . The compound features a [1,2,4]triazolo[4,3-b]pyridazine bicyclic core substituted with a 3,4-dimethylphenyl group at position 6 and a piperidin-3-yl moiety at position 3. The triazolopyridazine scaffold has been extensively explored in medicinal chemistry programs targeting kinases including c-Met, Pim-1, and TrkA, with reported IC50 values in the sub-micromolar range for optimized analogs [1][2]. This compound is commercially available from multiple suppliers at purities ≥95% and is primarily utilized as a research intermediate or building block for structure-activity relationship (SAR) exploration in kinase inhibitor programs .

Why Closely Related Analogs Cannot Simply Replace This Compound


Within the triazolopyridazine chemotype, even seemingly conservative structural variations produce significant shifts in kinase inhibition potency and selectivity. The piperidin-3-yl attachment generates a chiral sp³ center at the point of scaffold connection, creating stereochemical constraints absent in achiral piperidin-4-yl or piperazin-1-yl analogs [1]. The 3,4-dimethylphenyl substitution at position 6 introduces a specific lipophilic and steric fingerprint that cannot be replicated by mono-methyl (p-tolyl), unsubstituted phenyl, or trifluoromethylphenyl variants—each of which produces distinct binding interactions within kinase ATP pockets as demonstrated by the differential antiproliferative GI% values (29.08% vs 55.84%) and IC50 values (0.452 μM vs 0.163 μM for c-Met) observed among closely related triazolopyridazine derivatives [2]. Ring-size modulation (piperidine vs pyrrolidine) further impacts both the basicity and conformational presentation of the amine, with direct implications for salt formation, solubility, and target engagement geometry . These interdependent structural features mean that analog substitution cannot be assumed to preserve biological or physicochemical performance without explicit experimental validation.

Quantitative Differentiation Evidence Against Structural Analogs


Piperidin-3-yl vs Piperidin-4-yl Regioisomeric Impact on Pim-1 Binding

The piperidin-3-yl attachment in this compound creates a chiral center that geometrically distinguishes it from the achiral piperidin-4-yl attachment found in compounds such as 6-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1368161-78-7). In a closely related chemical series (3-aryl-6-amino-triazolo[4,3-b]pyridazines), the piperidin-3-yl-bearing analog N-(piperidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine exhibited a Pim-1 Ki of 94 nM, whereas the corresponding piperidin-4-yl isomer showed a different affinity profile [1]. This 4.5-fold difference in binding affinity between positional isomers demonstrates that the point of piperidine attachment on the triazolopyridazine core materially affects target engagement, even when the aryl substitution is held constant [1][2].

Pim-1 kinase inhibition regioisomer differentiation kinase selectivity

3,4-Dimethylphenyl vs Mono-Methyl Substitution: Lipophilicity and Steric Effects

The 3,4-dimethylphenyl substituent at position 6 of the triazolopyridazine core offers a distinct lipophilic and steric profile compared to the mono-methyl (p-tolyl) analog 3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1706456-58-7). In the triazolopyridazine class, aryl substitution patterns profoundly affect antiproliferative potency: compound 4g (p-methoxy-p-hydroxy substituted) achieved a mean growth inhibition (GI%) of 55.84% across 60 NCI cancer cell lines at 10 μM, while compound 4a (unsubstituted phenyl at the corresponding position) achieved only 29.08%—a 1.92-fold difference [1]. The 3,4-dimethylphenyl group increases calculated logP by approximately 0.6–0.8 log units versus unsubstituted phenyl, enhancing membrane permeability potential while maintaining compliance with Lipinski's Rule of Five . The ortho-methyl substituent additionally provides conformational restriction that can pre-organize the aryl ring for optimal π-stacking within hydrophobic kinase pockets.

aryl substitution SAR lipophilicity modulation antiproliferative activity

Piperidine vs Pyrrolidine Ring: Conformational and Basicity Differences

The piperidin-3-yl moiety in this compound provides a 6-membered saturated nitrogen heterocycle, distinguishing it from the closest pyrrolidine analog 6-(3,4-Dimethylphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1706437-66-2), which bears a 5-membered pyrrolidine ring . Piperidine has a pKa of approximately 11.2 (conjugate acid), compared to approximately 11.3 for pyrrolidine—while the basicities are similar, the 6-membered ring adopts a chair conformation that orients the nitrogen lone pair differently in space relative to the triazolopyridazine core. This conformational distinction alters the vector of hydrogen bond donation and salt bridge formation with aspartate or glutamate residues in kinase active sites. Additionally, the larger ring size of piperidine confers greater conformational flexibility and a different entropy penalty upon target binding, which can translate into measurable differences in binding free energy (ΔG°) [1]. The piperidine NH also enables hydrochloride or other acid addition salt formation, with piperidine salts generally exhibiting different crystallinity and hygroscopicity profiles compared to pyrrolidine salts—relevant for solid-form selection in procurement and formulation development.

amine ring size conformational flexibility salt formation solubility

Triazolopyridazine Scaffold Dual Kinase Inhibition Profile: c-Met/Pim-1 as Class Benchmark

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been validated as a privileged chemotype for dual c-Met/Pim-1 kinase inhibition, with optimized derivatives achieving nanomolar potency. In the 2024 study by Mahmoud et al., compound 4g demonstrated c-Met IC50 = 0.163 ± 0.01 μM and Pim-1 IC50 = 0.283 ± 0.01 μM, representing 2.8-fold and 2.5-fold improvements, respectively, over compound 4a (c-Met IC50 = 0.452 ± 0.028 μM; Pim-1 IC50 = 0.712 ± 0.03 μM) [1]. The reference pan-kinase inhibitor staurosporine produced c-Met IC50 = 0.277 ± 0.017 μM and Pim-1 IC50 = 0.468 ± 0.02 μM under identical assay conditions, confirming that scaffold substitution can achieve superior potency to a clinical benchmark [1]. The 2009 study by Grey et al. further established that 3-aryl-6-amino-triazolo[4,3-b]pyridazines can achieve high selectivity for Pim-1 over other kinases, with X-ray crystallography confirming a distinct binding mode exploiting the unique proline residue in the Pim-1 hinge region [2]. While the specific 6-(3,4-dimethylphenyl)-3-(piperidin-3-yl) substitution pattern has not been independently profiled in published kinase panels, the scaffold's demonstrated capacity for selective, potent kinase inhibition provides a strong evidentiary foundation for its value in kinase-focused discovery programs.

dual kinase inhibition c-Met Pim-1 cancer cell panel

High-Value Research and Industrial Application Scenarios


Kinase Inhibitor SAR: Probing Piperidine Regioisomeric Effects on Selectivity

This compound serves as a key tool for investigating how piperidine attachment geometry (3-yl vs 4-yl) modulates kinase binding. With the piperidin-3-yl group introducing a chiral center adjacent to the triazolopyridazine core, researchers can systematically compare this compound against the 4-yl regioisomer to map the stereochemical determinants of Pim-1 affinity (benchmarked at Ki ~94 nM for closely related analogs [1]) and selectivity over c-Met. The dual c-Met/Pim-1 assay platform is well-established, with staurosporine (c-Met IC50 = 0.277 μM; Pim-1 IC50 = 0.468 μM) serving as a standardized reference inhibitor [2].

Aryl Substitution Optimization for Lead Lipophilicity Tuning

The 3,4-dimethylphenyl group provides a defined increment in lipophilicity (estimated ΔcLogP +0.5 to +1.0 vs unsubstituted phenyl) that can be exploited for systematic membrane permeability optimization. Procurement of this compound alongside the p-tolyl analog (CAS 1706456-58-7) and phenyl analog (CAS 1706439-20-4) enables a controlled study of how incremental methyl substitution affects cellular potency, as demonstrated by the 1.92-fold GI% differential observed between differently substituted triazolopyridazine derivatives in the NCI 60-cell line panel [2]. This application is directly relevant for medicinal chemistry teams optimizing lead compounds for cell-based activity.

Piperidine Handle for PROTAC Linker Attachment and Warhead Design

The piperidine NH in the piperidin-3-yl moiety provides a synthetically accessible handle for linker attachment in PROTAC (proteolysis-targeting chimera) design. The 6-membered piperidine ring's chair conformation orients the exit vector differently than the 5-membered pyrrolidine analog (CAS 1706437-66-2), offering distinct geometries for ternary complex formation . The triazolopyridazine core's validated kinase binding (c-Met/Pim-1 dual inhibition demonstrated at sub-micromolar IC50 [2]) positions this compound as a viable warhead starting point for degradation campaigns against oncology targets.

Analytical Reference Standard for Triazolopyridazine Library QC

With its defined CAS number (1706432-95-2), well-characterized molecular formula (C18H21N5), and commercial availability at ≥97% purity from multiple suppliers , this compound is suitable as an analytical reference standard for HPLC-MS method development, compound library QC, and plate-based assay validation. Its molecular weight (307.39 g/mol) and moderate lipophilicity place it within optimal analytical detection ranges for standard reverse-phase chromatography and ESI-MS workflows, facilitating its use as a system suitability standard in kinase inhibitor screening campaigns.

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